molecular formula C11H19NO3 B6589218 tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate CAS No. 2297582-28-4

tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate

Cat. No.: B6589218
CAS No.: 2297582-28-4
M. Wt: 213.27 g/mol
InChI Key: VMPGMJJNUIFZIQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate is a chemical compound with the molecular formula C10H17NO3 It is a carbamate derivative, characterized by the presence of a formyl group attached to a cyclobutyl ring, which is further connected to a tert-butyl group and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate typically involves the reaction of a cyclobutyl derivative with a formylating agent, followed by the introduction of the tert-butyl and methylcarbamate groups. One common method involves the use of tert-butyl chloroformate and N-methylcyclobutylamine as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of tert-butyl N-(3-carboxycyclobutyl)-N-methylcarbamate.

    Reduction: Formation of tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The carbamate moiety can also interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate can be compared with other carbamate derivatives, such as:

    tert-Butyl N-(3-formylcyclobutyl)carbamate: Similar structure but lacks the methyl group on the carbamate moiety.

    tert-Butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate: Similar structure but with a hydroxyl group instead of a formyl group.

    tert-Butyl N-(3-carboxycyclobutyl)-N-methylcarbamate: Similar structure but with a carboxylic acid group instead of a formyl group.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate involves the reaction of tert-butyl N-(3-bromocyclobutyl)-N-methylcarbamate with sodium formate in the presence of palladium catalyst to form tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate.", "Starting Materials": [ "tert-butyl N-(3-bromocyclobutyl)-N-methylcarbamate", "sodium formate", "palladium catalyst" ], "Reaction": [ "Add tert-butyl N-(3-bromocyclobutyl)-N-methylcarbamate and palladium catalyst to a reaction flask", "Add sodium formate to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter off the palladium catalyst", "Concentrate the filtrate under reduced pressure to obtain tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate as a white solid" ] }

CAS No.

2297582-28-4

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)9-5-8(6-9)7-13/h7-9H,5-6H2,1-4H3

InChI Key

VMPGMJJNUIFZIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)C=O

Purity

95

Origin of Product

United States

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